Bacteriohopanetetrol glucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

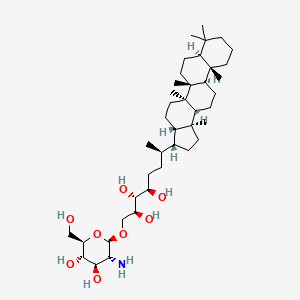

Bacteriohopanetetrol glucosamine is a hopanoid that is bacteriohopanetetrol carrying a beta-D-glucosaminyl residue at position 35. It has a role as a bacterial metabolite. It is a hopanoid, a triol, a monosaccharide derivative and a D-glucosaminide. It derives from a bacteriohopane-32,33,34,35-tetrol.

科学的研究の応用

Structural and Chemical Properties

Bacteriohopanetetrol glucosamine is characterized by its molecular formula C41H73NO8 and a molecular weight of 708.0 g/mol. It is a derivative of bacteriohopanetetrol, possessing a beta-D-glucosaminyl residue at position 35. This structural modification is significant as it enhances the compound's solubility and biological interactions, making it a candidate for various applications in microbial metabolism and drug development .

Role in Bacterial Metabolism

This compound has been identified as a metabolite in certain bacteria, such as Methylobacterium organophilum. Its presence in these organisms suggests a role in cellular processes such as membrane stability and protection against environmental stressors. The hopanoid structure is known to contribute to the integrity of bacterial membranes, which can enhance survival under adverse conditions .

Biofuel Production

Research indicates that derivatives of glucosamine can be utilized as substrates for biofuel production. For example, Rhodotorula glutinis has been shown to convert glucosamine into bioethanol, highlighting the potential for this compound to serve as a renewable energy source derived from microbial fermentation processes .

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects that could be leveraged in therapeutic contexts. Studies have shown that compounds related to glucosamine can inhibit the expression of pro-inflammatory cytokines such as IL-1β in macrophages, suggesting potential applications in treating inflammatory diseases . This property is particularly relevant for conditions like arthritis and other inflammatory disorders.

Drug Development

Given its safety profile and biological activity, this compound is being explored as a candidate for drug development. Its ability to modulate cellular pathways involved in inflammation and metabolism positions it as a promising agent for new therapeutic formulations aimed at chronic diseases .

Bioremediation

The unique properties of this compound may also find applications in bioremediation efforts. Its role in bacterial metabolism could be harnessed to enhance the degradation of pollutants in contaminated environments, thereby contributing to ecological restoration efforts.

Nutraceuticals

Due to its non-toxic nature and beneficial effects on human health, this compound may be developed into nutraceutical products aimed at improving joint health and overall well-being. Its incorporation into dietary supplements could provide consumers with an effective means of supporting cartilage health and reducing inflammation .

Case Studies and Research Findings

化学反応の分析

Synthetic Coupling Reactions

The core synthesis involves coupling a glucosamine moiety to bacteriohopanetetrol (BHT). Key approaches include:

Ribose-Hopane Direct Coupling

A stereoselective glycosylation reaction enables the formation of the β-D-glucosaminyl bond at position 35 of BHT . This method employs:

-

Reactants : Activated ribose derivatives (e.g., peracetylated glucosamine donors)

-

Catalyst : Copper-mediated activation of the hopane backbone

-

Conditions : Anhydrous solvents (e.g., dichloromethane), 0°C to room temperature

Yield : ~70–85% for intermediate glycosides

Modular Assembly for Deuterated Analogs

Deuterated BHT glucosamine derivatives are synthesized for biosynthetic tracing :

-

Regioselective Deuteration : Introduces deuterium at C-6 of glucosamine using D₂O and palladium catalysts.

-

Deprotection Strategy : Sequential removal of acetyl and benzyl groups under hydrogenolysis (H₂/Pd) .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Glycosylation | Peracetylated glucosamine, BF₃·Et₂O | β-linked glycoside formation |

| Deuteration | D₂O, Pd/C, 50°C | C-6 deuteration (≥95% purity) |

| Final deprotection | H₂, Pd black, MeOH/THF | Amphiphilic product isolation |

Hopanoid Core Formation

-

Squalene Cyclization : Squalene-hopene cyclase converts squalene to diploptene, a precursor hopanoid .

-

Side-Chain Elongation : Radical SAM enzyme HpnH adds adenosine to diploptene, forming adenosylhopane .

Glycosyltransferase Activity

-

Enzyme : Uncharacterized glycosyltransferase (hypothesized)

-

Function : Transfers glucosamine to the C-35 hydroxyl of BHT .

Evidence :

-

Isotope labeling confirms glucosamine incorporation via feeding experiments with deuterated GlcNAc .

-

Synthetic analogs inhibit native biosynthesis, suggesting enzyme specificity .

Membrane Interaction Dynamics

BHT glucosamine modulates bacterial membrane properties through non-covalent interactions:

Lipid A Interaction

-

Mechanism : BHT glucosamine binds lipid A via hydroxyl and amine groups, inducing liquid-ordered (L₀) membrane phases .

-

Outcome : Increased membrane rigidity and reduced permeability to small molecules .

Experimental Data :

| Property | BHT Glucosamine vs. Diploptene |

|---|---|

| Membrane orientation | Upright in bilayer (BHT) vs. midplane (diploptene) |

| Permeability reduction | 2.5-fold greater than diploptene |

Acetylation/Deacetylation

-

Acetylation : N-acetyltransferase GlmA acetylates glucosamine residues using acetyl-CoA .

-

Kinetic Parameters :

Substrate kₘ (mM) Vₘₐₓ (μmol/min/mg) GlcN 1.2 ± 0.3 8.7 ± 1.1 GalN 4.5 ± 0.6 3.2 ± 0.4

-

-

Deacetylation : Lytic transglycosylases cleave glycosidic bonds, releasing non-acetylated fragments .

Oxidative Degradation

特性

分子式 |

C41H73NO8 |

|---|---|

分子量 |

708 g/mol |

IUPAC名 |

(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctane-2,3,4-triol |

InChI |

InChI=1S/C41H73NO8/c1-23(9-10-26(44)33(46)27(45)22-49-36-32(42)35(48)34(47)28(21-43)50-36)24-13-18-38(4)25(24)14-19-40(6)30(38)11-12-31-39(5)17-8-16-37(2,3)29(39)15-20-41(31,40)7/h23-36,43-48H,8-22,42H2,1-7H3/t23-,24-,25+,26-,27+,28-,29+,30-,31-,32-,33-,34-,35-,36-,38+,39+,40-,41-/m1/s1 |

InChIキー |

BDUDNTRWKFDSBE-GAXZCFOGSA-N |

異性体SMILES |

C[C@H](CC[C@H]([C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C |

正規SMILES |

CC(CCC(C(C(COC1C(C(C(C(O1)CO)O)O)N)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。